molecular formula C8H15NO3 B7576959 2-[N-(propan-2-yl)acetamido]propanoic acid

2-[N-(propan-2-yl)acetamido]propanoic acid

Cat. No. B7576959
M. Wt: 173.21 g/mol
InChI Key: PQTBHGLYALPRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N-(propan-2-yl)acetamido]propanoic acid, also known as IAA, is a synthetic compound that has been used extensively in scientific research. This compound is a derivative of the amino acid alanine and has been used as a tool for studying protein-protein interactions and other biochemical processes.

Mechanism of Action

2-[N-(propan-2-yl)acetamido]propanoic acid works by reacting with the amino groups of lysine residues in proteins. This reaction forms a covalent bond between the lysine residue and the 2-[N-(propan-2-yl)acetamido]propanoic acid molecule, effectively cross-linking the two proteins together. This cross-linking can occur between two different proteins or between two different regions of the same protein.
Biochemical and Physiological Effects
The cross-linking of proteins by 2-[N-(propan-2-yl)acetamido]propanoic acid has several biochemical and physiological effects. It can alter the stability and conformation of the proteins, which can affect their activity and function. It can also prevent the degradation of proteins by proteases, which can have important implications for the regulation of protein turnover in cells.

Advantages and Limitations for Lab Experiments

2-[N-(propan-2-yl)acetamido]propanoic acid has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and react with proteins inside cells. It is also relatively stable and can be stored for long periods of time without degradation.
However, there are also limitations to the use of 2-[N-(propan-2-yl)acetamido]propanoic acid in lab experiments. Its cross-linking activity can be non-specific, leading to the formation of unwanted protein complexes. It can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-[N-(propan-2-yl)acetamido]propanoic acid in scientific research. One area of interest is the development of new cross-linking reagents that are more specific and less toxic than 2-[N-(propan-2-yl)acetamido]propanoic acid. Another area of interest is the use of 2-[N-(propan-2-yl)acetamido]propanoic acid in combination with other techniques, such as mass spectrometry, to study protein-protein interactions and other biochemical processes in more detail.
Conclusion
In conclusion, 2-[N-(propan-2-yl)acetamido]propanoic acid is a synthetic compound that has been widely used in scientific research as a tool for studying protein-protein interactions and other biochemical processes. Its cross-linking activity has important implications for the development of protein-based therapeutics and biotechnology applications. While there are limitations to its use in lab experiments, there are also several future directions for its continued use and development.

Synthesis Methods

2-[N-(propan-2-yl)acetamido]propanoic acid can be synthesized in several ways. One common method involves the reaction of alanine with isopropyl chloroformate to produce N-(propan-2-yl)alanine, which is then treated with acetic anhydride to form 2-[N-(propan-2-yl)acetamido]propanoic acid. Another method involves the reaction of alanine with isopropenyl acetate to produce N-(propan-2-yl)alanine, which is then treated with acetic anhydride to form 2-[N-(propan-2-yl)acetamido]propanoic acid.

Scientific Research Applications

2-[N-(propan-2-yl)acetamido]propanoic acid has been widely used in scientific research as a tool for studying protein-protein interactions. It is commonly used in protein cross-linking experiments, where it is used to covalently link two proteins together. This allows researchers to study the interactions between the two proteins and gain insights into their structure and function.
2-[N-(propan-2-yl)acetamido]propanoic acid has also been used in studies of protein folding and stability. It has been shown to stabilize certain proteins and prevent them from denaturing under harsh conditions. This has important implications for the development of protein-based therapeutics and biotechnology applications.

properties

IUPAC Name

2-[acetyl(propan-2-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-5(2)9(7(4)10)6(3)8(11)12/h5-6H,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTBHGLYALPRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(propan-2-yl)acetamido]propanoic acid

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